Carvone, (+-)-

Description

Natural Occurrence and Botanical Sources

Carvone (B1668592) is widely distributed in the plant kingdom, being found in the essential oils of numerous aromatic and medicinal plants. nih.govresearchgate.net Its presence is particularly notable in certain families and genera known for their production of volatile organic compounds. nih.govresearchgate.net

Lamiaceae Family Species

The Lamiaceae family, commonly known as the mint family, is a significant source of essential oils containing carvone. nih.govlongdom.org Many species within this family are characterized by a high content of aromatic compounds, including monoterpenes like carvone. nuft.edu.ua

Asteraceae Family Species

The Asteraceae family, also known as the daisy or sunflower family, also includes species that contain carvone in their essential oils. nih.govresearchgate.net This family is one of the largest families of flowering plants and is known for producing a variety of terpenes. mdpi.com

Specific Plant Genera and Species

Carvone is a major compound in the essential oils of several specific plant genera and species, contributing significantly to their characteristic aromas and biological properties. sbblgroup.comnih.gov

Mentha Species (e.g., Mentha spicata, Mentha viridis)

Mentha species, particularly spearmint (Mentha spicata), are well-known sources of carvone. wikipedia.orgsbblgroup.comfrontiersin.org (R)-(-)-Carvone is the most abundant compound in the essential oil of Mentha spicata, often making up 50-80% of the oil composition. wikipedia.org Research on Mentha spicata essential oil has shown carvone content varying in different studies and cultivars, with reported percentages ranging from approximately 40.8% to 76.65%. nih.gov The concentration of carvone in spearmint oil can also be influenced by factors such as storage conditions. primescholars.comprimescholars.com

| Mentha spicata Essential Oil Composition (Example) | Percentage (%) |

| Carvone | 40.8 ± 1.23 nih.gov |

| Limonene (B3431351) | 20.8 ± 1.12 nih.gov |

| 1,8-cineole | 17.0 ± 0.60 nih.gov |

| β-pinene | 2.2 ± 0.25 nih.gov |

| cis-dihydrocarvone | 1.9 ± 0.49 nih.gov |

| dihydrocarveol (B1210190) | 1.7 ± 0.31 nih.gov |

Mentha viridis is also recognized as a botanical source of carvone, with spearmint essential oil sometimes listed under the INCI name Mentha viridis leaf. lebermuth.com

Carum carvi (Caraway)

Carum carvi, commonly known as caraway, is a primary source of (S)-(+)-carvone. wikipedia.orgsbblgroup.com The essential oil extracted from caraway seeds is particularly rich in this enantiomer, often containing 60-70% (S)-(+)-carvone. wikipedia.org Studies on the essential oil composition of commercial caraway fruits have shown carvone content ranging from 44.5% to 95.9%, alongside varying amounts of limonene. tandfonline.com The biosynthesis of (+)-carvone in caraway fruits proceeds through a three-step pathway starting from geranyl diphosphate (B83284). nih.gov

| Carum carvi Essential Oil Composition (Example) | Percentage (%) |

| Carvone | 44.5–95.9 tandfonline.com |

| Limonene | 1.5–51.3 tandfonline.com |

Anethum graveolens (Dill)

Anethum graveolens, known as dill, is another notable source of carvone, specifically (S)-(+)-carvone, similar to caraway. wikipedia.orgsbblgroup.com Dill seed oil can contain carvone to the extent of about 40-60%. wikipedia.org The chemical composition of dill essential oil can vary, with studies reporting carvone as a major component, sometimes exceeding 50%. nih.govcabidigitallibrary.org Environmental factors, such as shading, can influence the carvone content in dill seed essential oil. nih.gov

| Anethum graveolens Essential Oil Composition (Example) | Percentage (%) |

| Carvone | 51.7 cabidigitallibrary.org |

| trans-dihydrocarvone | 14.7 cabidigitallibrary.org |

| dill ether | 13.2 cabidigitallibrary.org |

| α-phellandrene | 8.1 cabidigitallibrary.org |

| limonene | 6.9 cabidigitallibrary.org |

Carvone is a monoterpene ketone found in the essential oils of various aromatic and medicinal plants, notably those in the Lamiaceae and Asteraceae families. nih.govresearchgate.netresearchgate.net It is a significant component of the oils derived from caraway (Carum carvi), spearmint (Mentha spicata), and dill. wikipedia.orgecostore.com Carvone is synthesized and secreted by plants as a secondary metabolite, although its primary role in plants is not fully understood. nih.govchemicalbook.com Academic research into carvone has revealed a range of potential pharmacological properties, including antibacterial, antifungal, antiparasitic, antioxidant, anti-inflammatory, antidiabetic, and anticancer activities. nih.govresearchgate.netresearchgate.netnih.gov These properties have been investigated through both in vitro and in vivo studies, providing insights into the potential mechanisms of action, which often involve interactions with cellular membranes and molecular targets such as those involved in apoptosis and cell cycle arrest. nih.govresearchgate.netnih.gov

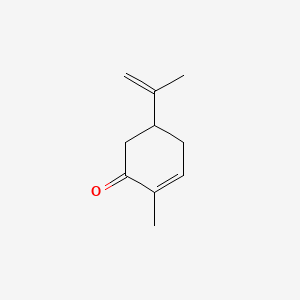

Carvone is a well-studied natural product in academic research due to its prevalence in essential oils and its diverse biological activities. nih.govresearchgate.netresearchgate.netnih.gov Its chemical structure, a p-menthane (B155814) monoterpenoid, features a cyclohex-2-enone ring with methyl and isopropenyl substituents. nih.gov Research has explored its potential applications in various fields, including medicine, agriculture, and the food industry, based on its observed biological effects. wikipedia.orgnih.govchemicalbook.comacs.org Studies have delved into its effects on different biological systems and organisms, investigating its impact on microbial growth, oxidative stress, inflammation, and cellular proliferation. nih.govresearchgate.netnih.govchemicalbook.commedcraveonline.commedchemexpress.com The molecule's interaction with biological targets, such as cell membranes and specific enzymes and receptors, is a key area of investigation to understand its mechanisms of action. nih.govresearchgate.netnih.govnih.gov

Stereoisomerism and Enantiomeric Forms in Research Context

Carvone exhibits stereoisomerism, existing as two mirror-image forms known as enantiomers: (S)-(+)-carvone and (R)-(−)-carvone. researchgate.netwikipedia.orgacs.orgbio-conferences.org These enantiomers share similar physicochemical properties but demonstrate distinct biological activities and odors. researchgate.netwikipedia.orgbio-conferences.org The presence and proportion of each enantiomer vary depending on the plant source. nih.govbio-conferences.org For instance, (S)-(+)-carvone is the primary component responsible for the characteristic aroma of caraway and dill seeds, while (R)-(−)-carvone is the dominant compound in spearmint oil, contributing to its minty smell. wikipedia.orgacs.orgbio-conferences.org Academic research often investigates the individual properties of these enantiomers to understand the role of chirality in their biological effects. nih.govbio-conferences.orgnih.govresearchgate.net

(S)-(+)-Carvone (D-Carvone)

(S)-(+)-Carvone, also known as D-carvone, is predominantly found in caraway and dill seed oils. wikipedia.orgacs.orgbio-conferences.org It is characterized by a spicy aroma with notes of rye. wikipedia.org Research on (S)-(+)-carvone has explored its various biological activities. Studies have indicated its potential in inhibiting potato sprouting and its antioxidant, anti-hyperglycemic, and anticonvulsant properties. medcraveonline.com It has also shown antimicrobial effects against various microorganisms. medcraveonline.com In the context of cancer research, (S)-(+)-carvone has demonstrated cytotoxic effects on selected human cancer cell lines, exhibiting concentration-dependent anti-proliferative effects. medcraveonline.com Mechanistic studies suggest that the α,β-unsaturated carbonyl functionality of (S)-(+)-carvone may interact with cellular nucleophilic groups, contributing to its cytotoxic activity. medcraveonline.com Furthermore, (S)-(+)-carvone has been investigated for potential anti-neurodegenerative activity, showing effects such as butyrylcholinesterase inhibition, neuroprotection, and improved memory acquisition in studies. medchemexpress.commdpi.com It has also been reported to have effects on locomotor activity and anticonvulsant-like activity in animal models. nih.govmdpi.com

(R)-(−)-Carvone (L-Carvone)

(R)-(−)-Carvone, also referred to as L-carvone, is the major constituent of spearmint oil. wikipedia.orgacs.orgbio-conferences.org It is known for its sweetish minty smell. wikipedia.org Academic research has also focused extensively on the properties of (R)-(−)-carvone. It has been investigated for its potential as a sustainable bioherbicide, demonstrating the ability to disrupt microtubules in weed species, leading to cell death. eurekalert.orgoup.com This targeted action on the cytoskeleton highlights its potential for environmentally friendly weed management. eurekalert.orgoup.com (R)-(−)-carvone has also been studied for its effects on the central nervous system, showing depressant effects and influencing parameters such as ambulation and sedation in animal models. bio-conferences.orgnih.gov Comparative studies with (S)-(+)-carvone have sometimes shown differences in potency or effects depending on the specific neurological activity being investigated. nih.govnih.gov Research also suggests that (R)-(−)-carvone may interact with the GABAA receptor as a negative allosteric modulator. nih.gov In addition to its herbicidal and neurological effects, (R)-(−)-carvone has been explored for potential anti-allergic and anti-inflammatory activities. researchgate.net

Data Table: Selected Research Findings on Carvone Enantiomers

| Carvone Enantiomer | Source Plant(s) | Characteristic Odor | Selected Research Findings | Relevant Study Type(s) |

| (S)-(+)-Carvone | Caraway, Dill | Spicy/Rye | Inhibition of potato sprouting, Antioxidant, Anti-hyperglycemic, Anticonvulsant, Antimicrobial, Cytotoxic effects on cancer cells, Neuroprotection. medcraveonline.commedchemexpress.commdpi.com | In vitro, In vivo |

| (R)-(−)-Carvone | Spearmint, Kuromoji | Minty/Sweet | Bioherbicidal activity (microtubule disruption), CNS depressant effects, Interaction with GABAA receptor, Potential anti-allergic/inflammatory effects. nih.govnih.govresearchgate.neteurekalert.orgoup.com | In vitro, In vivo |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDHMXUKGWMISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047426 | |

| Record name | dl-Carvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellowish liquid; [Hawley] White powder; | |

| Record name | Carvone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

230-231 °C | |

| Record name | CARVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Colorless to pale straw colored liquid; spearmint odor; solubility in 70% alcohol: 1:2 /L-Carvone/, In water, 1300 mg/L at 25 °C /L-Carvone/, Colorless to light yellow liquid; solubility in 60% alcohol: 1:5 /D-Carvone/, Soluble in alcohol, ether, chloroform, propylene glycol, mineral oils; insoluble in glycerol | |

| Record name | CARVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Carvone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale-yellowish or colorless liquid | |

CAS No. |

99-49-0, 22327-39-5 | |

| Record name | Carvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARVONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | dl-Carvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-p-mentha-1(6),8-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GK9XIA8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 25.2 °C. Very soluble in ethanol; soluble in ether, carbon tetrachloride, chloroform /L-Carvone/, MP: <15 °C. Very soluble in ethanol; soluble in ether, chloroform /D-Carvone/ | |

| Record name | CARVONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and Metabolic Engineering of Carvone

Monoterpene Biosynthetic Pathways

Monoterpenes are 10-carbon isoprenoids derived from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comacademicjournals.org In plants, these precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.comacademicjournals.org The MEP pathway is the primary source of precursors for monoterpene biosynthesis in plastids. mdpi.comacademicjournals.org

Precursor Compounds and Initial Enzymatic Steps (e.g., Geranyl Diphosphate Cyclization)

The first committed step in monoterpene biosynthesis is the condensation of IPP and DMAPP to form the C10 precursor, geranyl diphosphate (GPP). academicjournals.orgnih.gov This reaction is catalyzed by geranyl diphosphate synthase (GPPS). nih.govmdpi.com GPPS enzymes are short-chain prenyltransferases that direct the metabolic flux towards monoterpene production. nih.gov

Following the formation of GPP, monoterpene synthases (also known as cyclases) catalyze the cyclization of GPP to form various cyclic monoterpenes, including limonene (B3431351). nih.govpnas.orgresearchgate.net This cyclization involves the ionization of the diphosphate group from GPP, generating a highly reactive allylic carbenium ion intermediate. pnas.orgnih.gov The monoterpene synthase enzyme then guides the rearrangement and cyclization of this intermediate within its active site to yield specific cyclic products. pnas.orgnih.gov The stereochemistry of the resulting limonene enantiomer (+)-(4R)-limonene or (-)-(4S)-limonene depends on the specific limonene synthase enzyme involved and the initial folding of GPP in the enzyme-substrate complex. nih.govacs.orgwikipedia.orgwikipedia.org For instance, (+)-limonene synthase is found in citrus fruits, while (-)-limonene (B1674923) synthase is present in spearmint. acs.orgwikipedia.org

Limonene as an Intermediate

Limonene serves as a key intermediate in the biosynthesis of carvone (B1668592). nih.govresearchgate.net In plants like caraway and spearmint, limonene, produced by limonene synthase, is further metabolized to produce carvone. nih.govresearchgate.netnih.govresearchgate.net The accumulation of limonene and carvone in plant fruits and tissues is a developmentally regulated process. researchgate.net Studies in caraway have shown that during fruit development, the content of carvone increases, while that of limonene may decrease, supporting the role of limonene as a precursor to carvone. nih.gov

Key Enzymatic Transformations to Carvone

The conversion of limonene to carvone involves a series of enzymatic transformations. This pathway typically proceeds through the intermediate carveol (B46549). nih.govresearchgate.netnih.gov

Limonene-6-hydroxylase Activity

The first committed step in the conversion of limonene to carvone is the hydroxylation of limonene at the C6 position. This reaction is catalyzed by limonene-6-hydroxylase (L6H), a cytochrome P450-dependent monooxygenase. nih.govresearchgate.netfrontiersin.org Limonene-6-hydroxylase mediates the C6 hydroxylation of limonene to produce trans-carveol. frontiersin.org In caraway, (+)-limonene-6-hydroxylase converts (+)-limonene to (+)-trans-carveol. nih.govnih.govexpasy.org Similarly, in spearmint, (-)-limonene-6-hydroxylase converts (-)-limonene to (-)-trans-carveol (B1215196). nih.govresearchgate.netgenome.jp The activity of limonene-6-hydroxylase plays a significant role in controlling the nature of the final monoterpene product. nih.govnih.gov The appearance of limonene-6-hydroxylase activity correlates closely with the onset of carvone accumulation in caraway fruits. nih.govnih.gov

Carveol Dehydrogenase Activity

The final step in the biosynthesis of carvone from carveol is the oxidation of carveol to carvone. This reaction is catalyzed by carveol dehydrogenase (CDH). researchgate.netfrontiersin.org Carveol dehydrogenase is an oxidoreductase that utilizes NAD+ or NADP+ as a cofactor. wikipedia.orgwikipedia.org In caraway, (+)-trans-carveol is oxidized by a dehydrogenase to (+)-carvone, utilizing NAD+ as a cofactor. nih.govnih.govwikipedia.orgenzyme-database.org In spearmint, (-)-trans-carveol is dehydrogenated to (-)-carvone (B1668593). researchgate.netwikipedia.org Carveol dehydrogenase activity has been localized to the glandular trichomes in spearmint, indicating that carvone biosynthesis occurs in these structures. oup.com Carveol dehydrogenases are members of the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.net

Here is a table summarizing the key enzymes and intermediates in the carvone biosynthesis pathway:

| Step | Enzyme | Substrate(s) | Product(s) | Location in Pathway |

| Formation of GPP | Geranyl diphosphate synthase (GPPS) | IPP, DMAPP | Geranyl diphosphate | Precursor Formation |

| Cyclization of GPP to Limonene | Limonene synthase (LS) | Geranyl diphosphate | Limonene | Initial Cyclization |

| Hydroxylation of Limonene to Carveol | Limonene-6-hydroxylase (L6H) | Limonene, O2, NADPH | trans-Carveol | Intermediate Step |

| Oxidation of Carveol to Carvone | Carveol dehydrogenase (CDH) | trans-Carveol, NAD(P)+ | Carvone | Final Step |

Genetic Manipulation and Metabolic Engineering Approaches

Metabolic engineering approaches have been explored to enhance carvone production, particularly in heterologous hosts like Escherichia coli and in the native plant producers. mdpi.comresearchgate.netgoogle.com These strategies often involve manipulating the genes encoding the enzymes in the carvone biosynthetic pathway.

One approach involves increasing the availability of the precursor compounds, IPP and DMAPP, by engineering the upstream MEP pathway. mdpi.comgoogle.com Another strategy is to introduce or overexpress the genes encoding the key enzymes in the carvone pathway, namely GPPS, limonene synthase, limonene-6-hydroxylase, and carveol dehydrogenase, in a host organism. mdpi.com Studies have demonstrated the functional expression of these enzymes in E. coli for carvone production. mdpi.comresearchgate.net However, achieving high yields can be challenging and may require balancing the expression levels of the different enzymes in the pathway. researchgate.net

Genetic manipulation in native plant producers, such as spearmint, has also been investigated. Reducing the expression of endogenous limonene synthase using techniques like RNA interference (RNAi) has been shown to decrease the production of limonene and carvone, while potentially redirecting metabolic flux to other pathways. mdpi.comfrontiersin.orgbohrium.com Conversely, introducing heterologous terpene synthases into these modified plants can lead to the production of different monoterpenes or their derivatives. mdpi.comfrontiersin.orgbohrium.com These studies highlight the complex interactions between different metabolic pathways in plants and the potential for metabolic engineering to alter the essential oil composition. mdpi.combohrium.com

Research findings indicate that balancing the expression of enzymes like cytochrome P450 limonene-6-hydroxylase and carveol dehydrogenase is crucial for maximizing carvone production in engineered systems. researchgate.net The efficiency of the endogenous MEP pathway can also be a limiting factor in microbial production of monoterpenes, suggesting the need for engineering this pathway to increase precursor supply. mdpi.com

Compound Names and PubChem CIDs

Overexpression Strategies for Enhanced Carvone Yield

Overexpression of key enzymes in the carvone biosynthetic pathway has been explored as a strategy to increase carvone yield. The pathway involves the cyclization of geranyl diphosphate (GPP) to limonene by limonene synthase (LimS), followed by hydroxylation of limonene to trans-carveol by limonene-6-hydroxylase (L6H), and finally oxidation of trans-carveol to carvone by trans-carveol dehydrogenase (CDH). nih.govfrontiersin.orgmdpi.com

Research in Mentha species, known producers of carvone, has focused on manipulating the expression of these genes. While specific detailed data tables on overexpression directly leading to enhanced carvone yield were not extensively found in the search results, studies on related monoterpene biosynthesis provide insights. For instance, overexpression of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), an enzyme in the MEP pathway which supplies precursors for monoterpenes, has shown to increase the accumulation of MEP-derived isoprenoids in plastids in other plant species. frontiersin.org Overexpression of DXR from peppermint resulted in an approximate 50% increase in monoterpene compositions. frontiersin.org This suggests that increasing the flux into the monoterpene pathway through precursor supply can impact the final product yield, including carvone.

RNAi Suppression for Pathway Flux Alteration

RNA interference (RNAi) has been utilized to suppress the expression of specific genes in the carvone biosynthetic pathway, primarily to redirect metabolic flux towards other desired compounds or to understand pathway regulation.

In Mentha spicata, RNAi was used to reduce the expression of endogenous MsLimS, the gene encoding limonene synthase. frontiersin.orgdntb.gov.ua This resulted in significant reductions in both limonene production (65–98%) and carvone production (67–91%) compared to wild-type plants. frontiersin.orgdntb.gov.ua Interestingly, this suppression led to increases in other metabolite classes, including sesquiterpenes (38–96%), fatty acids (40–44%), and flavonoids and phenolic metabolites (65–85%). frontiersin.org This demonstrates how altering flux at an early step in the monoterpene pathway can have widespread effects on other metabolic pathways.

Another study involving RNAi suppression of MsYABBY5, a transcription factor in spearmint, showed an increase in total monoterpene content (20–77%), although there were no significant changes observed in the expression of the genes directly involved in carvone production (GPPS, LimS, L6H, and CDH) or the MEP precursor pathway. frontiersin.org This suggests complex regulatory networks influencing carvone biosynthesis.

Impact of Environmental Factors on Biosynthesis

Environmental conditions can significantly influence the biosynthesis and accumulation of carvone in plants. Factors such as temperature, moisture, and light have been shown to affect the production of monoterpenoids. mdpi.com

While detailed quantitative data specifically on carvone production under varying environmental factors was not extensively available, general principles regarding monoterpenoid biosynthesis apply. For example, studies on the degradation of carvone in soil and water have shown that environmental conditions like soil type, pH, temperature, humidity, and precipitation can affect its degradation, which indirectly relates to its persistence and potential accumulation in the environment. mdpi.com Higher microbial activity, often influenced by temperature and moisture, can accelerate the decomposition of monoterpenoids. mdpi.com

In the context of plant cultivation, factors like fertilization, drying conditions, mechanical impedance, NaCl stress, and gamma irradiation have been reported to affect the composition of Mentha essential oils, which contain carvone. researchgate.net While the specific impact on carvone yield can vary, these studies highlight the sensitivity of monoterpene biosynthesis to environmental stimuli.

Cross-talk with Other Metabolic Pathways (e.g., MEP, MVA, Shikimate, Fatty Acid Pathways)

The biosynthesis of carvone is intricately linked with other metabolic pathways in the plant cell, particularly those providing the precursor molecules. The isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) units, the building blocks for all isoprenoids including monoterpenes like carvone, are supplied by two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. mdpi.comtandfonline.combiorxiv.org

While the classical view posits that the MEP pathway primarily supplies precursors for monoterpenes, diterpenes, and tetraterpenes, and the MVA pathway for sesquiterpenes and triterpenes, evidence of cross-talk and shared precursor pools between these pathways has emerged. tandfonline.combiorxiv.org Studies using isotopic labeling and metabolic flux analysis have demonstrated that both the MEP and MVA pathways can contribute to monoterpene biosynthesis, challenging the strict compartmentalization. biorxiv.org

Furthermore, manipulation of the carvone biosynthetic pathway can influence the flux of carbon into other metabolic routes. As mentioned in the RNAi suppression section, reducing limonene and carvone production in Mentha spicata led to increased levels of sesquiterpenes, fatty acids, flavonoids, and phenolic metabolites. frontiersin.org This indicates a complex interplay and competition for metabolic resources between the monoterpene pathway and pathways like fatty acid synthesis and the shikimate pathway (involved in flavonoid and phenolic production). researchgate.netfrontiersin.org

Research also suggests that S-carvone itself might influence other pathways. One study proposed that S-carvone could interfere with protein isoprenylation, a process that can involve MEP-derived isoprenoids, thereby affecting signaling cascades in plants. oup.comresearchgate.net This highlights a potential feedback mechanism or regulatory role of carvone on other cellular processes.

Pharmacological Activities and Molecular Mechanisms of Action of Carvone

Antimicrobial Properties

Carvone (B1668592), a monoterpenoid found in the essential oils of various plants, has demonstrated significant antimicrobial properties, positioning it as a compound of interest in the search for natural antimicrobial agents. Its efficacy extends to both bacteria and fungi, with research elucidating its mechanisms of action against these microorganisms.

Antibacterial Activity

Carvone exhibits a broad spectrum of antibacterial activity against numerous bacterial strains. nih.gov Its effects are particularly noted against both Gram-positive and Gram-negative bacteria, including common pathogens.

Studies have consistently shown the inhibitory effects of carvone on the growth of Escherichia coli and Staphylococcus aureus. nih.govmdpi.com Research involving carvone-loaded nanoparticles demonstrated a minimum inhibitory concentration (MIC) of 374 mg/mL against E. coli and a significantly lower MIC of 182 mg/mL against S. aureus, indicating greater efficacy against the Gram-positive bacterium. nih.gov Furthermore, when used as an antibacterial coating, carvone has been shown to effectively reduce the populations of E. coli and S. aureus by 86% and 84%, respectively. nih.govnih.gov Another study found that a nanoemulsion gel of caraway, which contains carvone, had a minimum inhibitory concentration (MIC) of 0.78 mg/mL against both E. coli and S. aureus. mdpi.com

The antibacterial efficacy of different forms of carvone and its derivatives has also been investigated. For instance, (-)-carvone (B1668593) and its derivative (-)-hydroxydihydrocarvone have shown activity against E. coli. scielo.br In contrast, other derivatives did not exhibit antibacterial effects in the same study. scielo.br

**Table 1: Antibacterial Activity of Carvone against E. coli and *S. aureus***

| Bacterial Strain | Carvone Formulation | Efficacy | Reference |

|---|---|---|---|

| Escherichia coli | Carvone-loaded nanoparticles | MIC: 374 mg/mL | nih.gov |

| Staphylococcus aureus | Carvone-loaded nanoparticles | MIC: 182 mg/mL | nih.gov |

| Escherichia coli | Antibacterial coating | 86% reduction | nih.govnih.gov |

| Staphylococcus aureus | Antibacterial coating | 84% reduction | nih.govnih.gov |

| Escherichia coli | Caraway nanoemulsion gel | MIC: 0.78 mg/mL | mdpi.com |

| Staphylococcus aureus | Caraway nanoemulsion gel | MIC: 0.78 mg/mL | mdpi.com |

| Escherichia coli | (-)-Carvone | Active | scielo.br |

| Staphylococcus aureus | (-)-Carvone & (-)-hydroxydihydrocarvone | MIC/MBC: 2.5 mg/mL | scielo.br |

The antibacterial effects of carvone are attributed to several mechanisms of action that disrupt bacterial cell structure and function. nih.govnih.gov A primary mechanism is its ability to increase the permeability of the bacterial cell membrane, leading to a loss of membrane integrity. nih.gov This disruption can cause the leakage of essential intracellular components and ultimately lead to bacterial cell death. researchgate.netmdpi.com

Carvone has also been observed to induce ultrastructural changes in bacteria. nih.govnih.gov Scanning electron microscopy has revealed that treatment with carvone can lead to a ruptured bacterial membrane. nih.gov These morphological changes further contribute to its bactericidal effects.

Furthermore, carvone has demonstrated significant antibiofilm activity. nih.gov It can inhibit the formation of biofilms, which are communities of bacteria that adhere to surfaces and are notoriously difficult to eradicate. tandfonline.com Studies have shown that carvone can inhibit biofilm formation in Chromobacterium violaceum by more than 80% at concentrations of 60 to 70 µg/mL. tandfonline.comtandfonline.com This effect is partly attributed to the disruption of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. tandfonline.com Carvone has also been shown to exhibit an antibiofilm effect against S. aureus. nih.gov

Antifungal Activity

In addition to its antibacterial properties, carvone is an effective antifungal agent against a wide range of fungal species, including those pathogenic to humans and plants. nih.govnih.gov

Carvone has been investigated for its antifungal activity against various fungal strains. nih.gov It has shown efficacy against Candida species, which are common causes of opportunistic fungal infections in humans. nih.govnih.gov Studies have demonstrated that both (+)-carvone and (-)-carvone are active against Candida albicans, with MIC/MFC values of 0.312 and 0.625 mg/mL, respectively. scielo.br Other derivatives of carvone have also shown moderate to weak activity against other Candida species like C. tropicalis, C. parapsilosis, and C. krusei. scielo.br

The antifungal properties of carvone also extend to mycotoxigenic fungi such as Fusarium, Aspergillus, and Penicillium species. nih.govnih.gov These fungi are significant plant pathogens and can contaminate food with mycotoxins. Furthermore, carvone has demonstrated activity against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. nih.gov Essential oils containing carvone have shown effects against Trichophyton rubrum and Trichophyton verrucosum. nih.gov

Table 2: Antifungal Spectrum of Carvone

| Fungal Group | Species Examples | Reference |

|---|---|---|

| Candida spp. | C. albicans, C. tropicalis, C. parapsilosis, C. krusei | nih.govnih.govscielo.br |

| Fusarium spp. | F. subglutinans, F. cerealis, F. verticillioides | nih.govnih.gov |

| Aspergillus spp. | A. tubingensis, A. carbonarius | nih.govnih.gov |

| Penicillium spp. | Penicillium sp. | nih.govnih.gov |

| Dermatophytes | Trichophyton rubrum, Trichophyton verrucosum | nih.gov |

The antifungal mechanism of carvone, while not fully elucidated, is understood to involve the disruption of fungal cell structures and functions. nih.gov One of the key mechanisms is the inhibition of germ tube formation in Candida albicans. nih.gov The transition from yeast to hyphal form (germ tube formation) is a critical virulence factor for C. albicans, enabling it to invade host tissues. nih.govmdpi.com By inhibiting this process, carvone can reduce the pathogenicity of the fungus. nih.govmdpi.com For instance, essential oil from Mentha spicata, which is rich in carvone, has been shown to inhibit germ tube formation in C. albicans by up to 80%. nih.gov

Antiparasitic Activity

Carvone has been identified as a promising natural compound for its efficacy against various parasitic organisms.

Research has confirmed the larvicidal properties of carvone against mosquito vectors. Studies focusing on the essential oil of Mentha spicata, which is rich in R-(-)-carvone, have demonstrated its effectiveness against the larvae of Culex quinquefasciatus and Aedes aegypti.

The compound also shows significant anthelmintic activity against Haemonchus contortus, a pathogenic gastrointestinal nematode in small ruminants. In vitro studies using R-carvone nanoemulsions have shown potent effects on the eggs, larvae, and adult worms of this parasite. One formulation was able to inhibit the motility of adult worms by 100% after just three hours of exposure. This nanoemulsion also caused observable damage to the cuticle and mouth capsule of the adult nematodes. The effectiveness of R-carvone nanoemulsions in inhibiting egg hatching and larval development has also been quantified, highlighting its potential as a control agent for these parasites.

| Formulation | Test | EC50 (mg/mL) | Adult Motility Inhibition (at 800 µg/mL) |

|---|---|---|---|

| Uncoated (sonicator) | Egg Hatch Test | 0.19 | 79.16% after 12h |

| Uncoated (ultrahomogenizer) | Egg Hatch Test | 0.02 | 100% after 3h |

| Alginate-coated (ultrahomogenizer) | Egg Hatch Test | 0.17 | 100% after 3h |

| Uncoated (sonicator) | Larval Development Test | 0.29 | N/A |

| Uncoated (ultrahomogenizer) | Larval Development Test | 0.31 | N/A |

| Alginate-coated (ultrahomogenizer) | Larval Development Test | 0.95 | N/A |

Anti-inflammatory Effects

Carvone has been the subject of numerous studies proving its anti-inflammatory properties through both cellular and animal models.

In vitro studies, often using murine macrophage cell lines like RAW 264.7, have demonstrated carvone's ability to reduce the production of key inflammatory mediators. For example, carvone and its derivatives have been shown to significantly decrease the protein levels of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) production when stimulated by lipopolysaccharides (LPS).

In vivo research corroborates these findings. In a mouse model of acute lung injury induced by LPS, pretreatment with L-carvone markedly reduced the gene expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) in lung tissue. Similarly, in a murine model of allergic airway inflammation, oral administration of carvone enantiomers inhibited the recruitment of leukocytes, particularly eosinophils, to the bronchoalveolar lavage fluid.

The anti-inflammatory action of carvone is rooted in its ability to modulate key signaling pathways. As mentioned, carvone significantly inhibits the expression of iNOS, thereby reducing nitric oxide (NO) production, a critical mediator in the inflammatory response. Some studies have also observed a dual effect on pro-interleukin-1β (pro-IL-1β) protein levels, suggesting an inhibitory role in its proteolytic processing.

A primary mechanism of carvone's anti-inflammatory effect is its interference with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. (R)-(-)-carvone has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) 1 and activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. These actions converge to inhibit the transcriptional activity of NF-κB, thereby decreasing the expression of its target inflammatory genes. While it may not affect the canonical NF-κB activation pathway (the degradation of its inhibitor, IκB-α), carvone appears to reduce the acetylation of the NF-κB/p65 subunit, a crucial step for its full transcriptional activity.

Interestingly, the two enantiomers of carvone, (R)-(-) and (S)-(+), exhibit different anti-inflammatory profiles. In a mouse model of allergic airway inflammation, (R)-carvone demonstrated promising anti-asthmatic potential by inhibiting leukocyte infiltration and mucus production in the lungs. This effect was correlated with an increase in the anti-inflammatory cytokine IL-10.

Conversely, (S)-carvone showed little inhibitory effect on these parameters and was associated with an increased production of interferon-gamma (IFN-γ), which could potentially contribute to airway inflammation. The molecular mechanisms also differ; the anti-inflammatory activity of (S)-(+)-carvone is mediated, at least in part, by the activation of Sirtuin-1 (SIRT1), a deacetylase that can reduce NF-κB/p65 activity. In contrast, (R)-(-)-carvone acts through the inhibition of JNK1 and activation of Nrf2. This demonstrates that the specific stereochemistry of the carvone molecule plays a crucial role in its biological activity.

Anticancer and Antiproliferative Activities

Carvone has shown notable anticancer and antiproliferative effects against a variety of cancer cell lines. Its mechanisms of action involve inducing programmed cell death (apoptosis) and halting the cell cycle.

Studies have demonstrated carvone's efficacy against myeloma, breast cancer, and neuroblastoma cell lines. For instance, L-carvone inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cells with IC50 values of 1.2 mM and 1.0 mM, respectively. It also exerted significant antiproliferative effects on KMS-5 myeloma cells with an IC50 of 20 μM.

The anticancer mechanisms are multifaceted. In myeloma cells, carvone's effects are linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This is accompanied by the inhibition of the p38 MAPK signaling pathway. In breast cancer cells, L-carvone was found to induce apoptosis mediated by p53 and caspase 3 activation. It also caused DNA damage and arrested the cell cycle in the S phase. Furthermore, carvone can suppress cancer cell adhesion, migration, and invasion by inhibiting the activation of focal adhesion kinase (FAK), a key regulator of metastatic processes.

| Compound | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| L-carvone | MCF-7 | Breast Cancer | 1.2 mM |

| L-carvone | MDA-MB-231 | Breast Cancer | 1.0 mM |

| Carvone | KMS-5 | Myeloma | 20 µM |

Efficacy Against Cancer Cell Lines (e.g., Myeloma, Melanoma, Breast Cancer)

Carvone has demonstrated notable anticancer properties across various human cancer cell lines. Research indicates that this monoterpene exerts significant antiproliferative effects in a dose-dependent manner. In studies involving myeloma KMS-5 cells, carvone exhibited an IC50 value of 20 μM, signifying potent cytotoxic activity. researchgate.nettandfonline.com Furthermore, carvone has been shown to inhibit the proliferation of B16F10 melanoma cells and demonstrates efficacy against breast cancer cell lines such as MCF-7. nih.govmdpi.com In vivo studies using an Ehrlich carcinoma mouse model have further substantiated these findings, showing that treatment with l-carvone significantly decreased tumor growth. nih.gov

| Cancer Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Myeloma | KMS-5 | Significant antiproliferative effects (IC50 = 20 μM) | researchgate.nettandfonline.com |

| Melanoma | B16F10 | Inhibition of cell proliferation | mdpi.com |

| Breast Cancer | MCF-7 | Anticancer activity, synergistic effect with doxorubicin (B1662922) | nih.gov |

| Breast Cancer | Ehrlich Ascites Carcinoma (in vivo) | Decreased tumor growth, increased tumor necrosis | nih.gov |

Molecular Mechanisms (e.g., Apoptosis Induction, Autophagy, Senescence, Cell Cycle Arrest)

The anticancer activity of carvone is underpinned by several key molecular mechanisms that disrupt cancer cell proliferation and survival. A primary mechanism is the induction of apoptosis, or programmed cell death. In myeloma KMS-5 cells, carvone's antiproliferative effects are directly linked to its ability to trigger apoptosis. researchgate.nettandfonline.com This is accompanied by the inhibition of the p38 MAPK signaling pathway, which is crucial for cell survival and proliferation. researchgate.net

Furthermore, carvone influences the cell cycle, a fundamental process that governs cell division. Investigations have revealed that carvone can induce cell cycle arrest at the G2/M phase in myeloma cells. researchgate.nettandfonline.com By halting the cell cycle at this checkpoint, carvone prevents cancer cells from proceeding to mitosis, thereby inhibiting their division and proliferation. In melanoma cells, carvone has been observed to decrease the expression of proliferating cell nuclear antigen (PCNA), a key marker of cell proliferation, and inhibit the activation of cyclin-dependent kinase 1 (CDK1), a protein essential for cell cycle progression. mdpi.com L-carvone has also been found to suppress the activation of Focal Adhesion Kinase (FAK), which in turn disrupts the interaction of breast cancer cells with the extracellular matrix, thereby decreasing cell adhesion, migration, and invasion. nih.gov

Neuropharmacological Effects

Carvone exhibits a range of neuropharmacological effects, demonstrating its potential to modulate various functions of the central nervous system. Its enantiomers, (S)-(+)-carvone and (R)-(−)-carvone, have been studied for their impact on CNS-related disorders, revealing a spectrum of activities from sedation to anticonvulsant effects. nih.gov

Modulation of Central Nervous System Disorders (e.g., Depression, Sedation, Nociception, Seizure)

Carvone has shown potential in modulating several central nervous system disorders through various mechanisms of action.

Depression: (R)-(-)-Carvone has demonstrated an antidepressant-like effect in mouse models, which is believed to involve antioxidant and monoaminergic mechanisms. researchgate.net

Sedation: Both enantiomers of carvone have been shown to produce depressive effects on the central nervous system, characterized by decreased ambulation, reduced responsiveness to touch, and increased sedation. nih.gov S-(+)-carvone, in particular, was noted to decrease spontaneous locomotor activity in certain experimental models, indicating a sedative effect. nih.gov

Nociception: Carvone possesses antinociceptive (pain-reducing) properties. nih.govnih.gov Studies have shown that (-)-carvone significantly decreases the pain response in both the first (neurogenic) and second (inflammatory) phases of the formalin test. nih.gov This analgesic effect is not mediated by the opioid system but is associated with a reduction in peripheral nerve excitability. nih.gov

Seizure: The anticonvulsant activity of carvone has been well-documented. nih.gov Specifically, (S)-(+)-carvone significantly increases the latency of convulsions induced by pentylenetetrazole (PTZ) and picrotoxin (PIC). nih.gov A derivative, cyano-carvone, has also shown potent anticonvulsant effects in pilocarpine-induced seizure models, reducing seizure severity and increasing survival rates. nih.gov This effect is partly attributed to the modulation of the cholinergic system. nih.govresearchgate.net

Anti-neurodegenerative Potential

Carvone demonstrates significant potential in combating neurodegenerative processes, primarily through its enzymatic inhibition and neuroprotective actions against oxidative stress.

Butyrylcholinesterase Inhibition

A key aspect of carvone's anti-neurodegenerative potential lies in its ability to inhibit butyrylcholinesterase (BChE), an enzyme that, like acetylcholinesterase, hydrolyzes the neurotransmitter acetylcholine. The inhibition of BChE is considered a viable therapeutic strategy for conditions like Alzheimer's disease. nih.govresearchgate.net Research has shown that S-(+)-carvone is an effective inhibitor of butyrylcholinesterase.

| Compound | Enzyme | Inhibitory Activity |

|---|---|---|

| S-(+)-Carvone | Butyrylcholinesterase (BChE) | 40% inhibition for 0.025 mg applied |

Neuroprotection Against Oxidative Stress (e.g., Reactive Oxygen Species Generation, Lipid Peroxidation)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to neuronal damage in neurodegenerative diseases. Carvone exhibits strong neuroprotective properties by mitigating oxidative stress. nih.gov

S-(+)-carvone has been shown to protect against the generation of ROS and subsequent lipid peroxidation. nih.gov In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that pretreatment with S-(+)-carvone significantly decreased the generation of ROS and inhibited lipid peroxidation induced by hydrogen peroxide. nih.gov Similarly, cyano-carvone, a derivative, provides significant protection against lipid peroxidation and nitrite (B80452) formation in the hippocampus following pilocarpine-induced seizures. nih.govresearchgate.net This antioxidant action is likely due to a direct activation of antioxidant enzymes and an inhibition of free radical production, thereby protecting neurons from oxidative damage. nih.govresearchgate.net

Influence on Memory Acquisition

Carvone has demonstrated a positive influence on the processes of memory acquisition. In studies involving animal models, the administration of S-(+)-carvone was found to improve memory. Specifically, multiple-dose administration of S-(+)-carvone at a dose of 100 mg/kg significantly enhanced the acquisition of long-term memory in mice, as observed in passive avoidance tests nih.govresearchgate.net. A one-way ANOVA analysis confirmed that this repeated administration regimen had a significant effect on memory acquisition processes nih.gov. In contrast, a single-dose administration of S-(+)-carvone did not produce a statistically significant effect on these processes nih.gov.

The potential mechanism for this cognitive enhancement is linked to its anticholinergic activity. Research has shown that S-(+)-carvone is capable of inhibiting butyrylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in memory and learning researchgate.netnih.gov. By inhibiting this enzyme, carvone may increase the levels of acetylcholine in the brain, thereby facilitating memory processes.

Table 1: Effect of S-(+)-Carvone on Memory Acquisition in Mice

| Administration | Dose | Test Model | Result | Source |

|---|---|---|---|---|

| Multiple-Dose | 100 mg/kg | Passive Avoidance (PA) Test | Significantly increased IL value, improving memory acquisition. | nih.gov |

| Multiple-Dose | 50 mg/kg | Passive Avoidance (PA) Test | Did not significantly affect memory processes. | nih.gov |

| Single-Dose | 50 mg/kg & 100 mg/kg | Passive Avoidance (PA) Test | Did not significantly affect memory acquisition. | nih.gov |

Mechanisms Involving Ion Channels (e.g., TRPA1/TRPV1)

Carvone exerts part of its pharmacological effects through the modulation of various ion channels. Studies have shown that L-carvone causes a dose-dependent inhibition of several key ion channels, including GABA-A receptors, NMDA receptors, and Nav1.2 voltage-gated sodium channels nih.gov. The potency of L-carvone's inhibitory action was ranked as GABA-A ≥ Nav1.2 > NMDA nih.gov. This inhibition of voltage-gated sodium channels is consistent with findings that L-carvone decreases compound action potential amplitude in nerve axons, supporting a local anesthetic mechanism of action nih.gov.

Furthermore, research on (-)-carvone has identified it as a potent calcium channel blocker (CCB). Its antispasmodic effects in the guinea pig ileum are attributed to a CCB-like mode of action, where it was found to be almost 100 times more potent than verapamil in reducing contractions induced by high potassium levels nih.gov. This calcium antagonist activity is a key mechanism behind its ability to relax smooth muscles nih.govresearchgate.net. While direct, extensive research on carvone's interaction with TRPA1 and TRPV1 channels is less detailed, some studies note that it can modulate anesthetic-sensitive ion channels like TRPV1, which is important for analgesia nih.gov.

Blood-Brain Barrier Permeability and Accumulation in Brain Regions

A critical factor for any neuroactive compound is its ability to reach the central nervous system. Studies have confirmed that S-(+)-carvone can cross the blood-brain barrier nih.govresearchgate.netnih.gov. Following multiple-dose administration in mice, gas chromatography-mass spectrometry analysis identified the presence of S-(+)-carvone in both the plasma and brain tissue nih.govresearchgate.net.

Significantly, the analysis revealed not just the permeability of the barrier but also a notable accumulation of the compound in the hippocampus, a brain region integral to memory and cognitive functions nih.govresearchgate.net. The concentration of S-(+)-carvone was found to be substantially higher in the hippocampus (0.217 µg/mg of tissue) compared to the rest of the brain (0.045 µg/mg) nih.gov. This targeted accumulation in a key cognitive area underscores its potential for neuroprotective activity.

Table 2: Accumulation of S-(+)-Carvone in Mouse Brain Tissue

| Brain Region | Concentration (µg/mg of tissue) | Significance | Source |

|---|---|---|---|

| Hippocampus | 0.217 | Accumulation in a crucial region for memory and cognition. | nih.govresearchgate.net |

| Remnant of Brain | 0.045 | Lower concentration compared to the hippocampus. | nih.gov |

Antioxidant Activity

Carvone exhibits significant antioxidant properties, which have been demonstrated across numerous in vitro and in vivo studies nih.govproquest.com. The S-carvone enantiomer, in particular, has been shown to possess high total antioxidant activity, in some cases comparable to or even greater than the standard antioxidant α-tocopherol proquest.comtandfonline.comtandfonline.com. This activity is attributed to various mechanisms, including the prevention of chain initiation, decomposition of peroxides, and radical scavenging tandfonline.com.

Free Radical Scavenging Activity

A key component of carvone's antioxidant capacity is its ability to scavenge free radicals. It has shown a strong scavenging effect against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a stable free radical commonly used to evaluate antioxidant activity nih.govtandfonline.commdpi.com. In comparative studies, the scavenging effect of S-carvone on the DPPH radical was shown to be potent, ranking higher than other standard antioxidants like BHT and α-tocopherol tandfonline.com. Additionally, carvone has demonstrated activity against the superoxide (B77818) ion, further highlighting its role as a potent free radical scavenger nih.govresearchgate.net.

Role in Combating Oxidative Stress

Carvone plays a significant role in combating oxidative stress, a condition implicated in numerous chronic diseases nih.govmdpi.com. In animal models, treatment with carvone has been shown to effectively prevent liver injury induced by chronic immobilization stress, largely through its antioxidant and anti-inflammatory capabilities tandfonline.comnih.govtandfonline.com. It achieves this by decreasing levels of malondialdehyde (a marker of lipid peroxidation) and increasing the content of reduced glutathione (B108866) (a key cellular antioxidant) in the liver tandfonline.comnih.gov. Furthermore, S-(+)-carvone has demonstrated strong neuroprotective and hepatoprotective activity in vitro by significantly inhibiting the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation in neuronal and liver cell lines nih.govresearchgate.net.

Antidiabetic Activity

Carvone has been investigated for its potential antidiabetic effects, showing promise in regulating glucose metabolism and improving glycemic status in animal models of diabetes nih.govresearchgate.net. Studies on streptozotocin (STZ)-induced diabetic rats have shown that oral administration of carvone can lead to a significant decrease in plasma glucose and glycosylated hemoglobin (HbA1c) levels, along with a substantial increase in plasma insulin nih.govresearchgate.netnih.gov.

The antidiabetic action of carvone is linked to its ability to modulate key enzymes involved in carbohydrate metabolism nih.govresearchgate.netnih.gov. In diabetic rats, carvone administration helped restore the activities of altered carbohydrate metabolic enzymes in the liver to near-normal levels nih.govnih.gov. It has been shown to regulate the gene expression of crucial glycolytic enzymes, including glucokinase, pyruvate kinase, and phosphofructokinase 1, which are important for glucose homeostasis openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com. Furthermore, (R)-(−)-carvone has been found to significantly enhance the proliferation and insulin secretion of human pancreatic β-cells in vitro, suggesting a direct effect on insulin production and cell health wisdomlib.orgnih.gov. Histopathological examinations have confirmed that carvone treatment can reduce STZ-induced damage to both liver and pancreatic β-cells nih.govnih.gov.

Table 3: Summary of Carvone's Antidiabetic Effects in STZ-Induced Diabetic Rats

| Parameter | Effect of Carvone Administration | Mechanism/Significance | Source |

|---|---|---|---|

| Plasma Glucose | Significant Decrease | Improved glycemic control. | nih.govresearchgate.netnih.gov |

| Plasma Insulin | Significant Increase | Enhanced insulin secretion and/or β-cell function. | nih.govresearchgate.netnih.gov |

| Glycosylated Hemoglobin (HbA1c) | Significant Decrease | Better long-term glucose management. | nih.govnih.gov |

| Carbohydrate Metabolic Enzymes | Restoration to Near-Normal Levels | Regulates key enzymes in glucose metabolism. | nih.govnih.gov |

| Pancreatic β-cells | Reduced STZ-induced damage | Protects insulin-producing cells. | nih.govnih.gov |

Antineuraminidase Activity (Anti-influenza)

Carvone has been identified as a compound with neuraminidase inhibitory activity, suggesting its potential as an anti-influenza agent. nih.gov Neuraminidase is a crucial enzyme located on the surface of the influenza virus. nih.govnih.gov Its primary function is to cleave sialic acid residues from the host cell's surface, which is an essential step for the release of newly formed virus particles from an infected cell. nih.govyoutube.com By inhibiting the action of neuraminidase, the virus is unable to detach from the host cell membrane, preventing its spread and replication. nih.govyoutube.com

The mechanism of neuraminidase inhibitors typically involves mimicking the natural substrate of the enzyme, sialic acid, to block its active site. youtube.com This blockage prevents the enzyme from performing its function, thus halting the propagation of the infection. nih.gov While carvone is recognized for this inhibitory property, detailed studies on its specific molecular interactions with the neuraminidase active site are less common compared to synthetic antiviral drugs. nih.gov Research on other essential oil constituents has sometimes shown that the antiviral mechanism may involve interaction with other viral proteins, such as hemagglutinin (HA), rather than neuraminidase (NA). essencejournal.comessencejournal.comresearchgate.net However, for carvone, its documented activity is specifically linked to the inhibition of neuraminidase. nih.gov

Immunomodulatory Properties

Carvone demonstrates significant immunomodulatory properties, with its effects varying based on the specific enantiomer and the genetic background of the subject. nih.govmdpi.com The compound can act as either an immunostimulatory or an immunosuppressive agent by modulating cytokine production and immune cell responses. nih.gov

In one study, the inhalation of carvone produced contrasting effects in different strains of mice. It was found to be immunostimulatory in BALB/c mice, leading to an increase in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Conversely, in C57BL/6J mice, carvone acted as an immunosuppressant, causing a reduction in IL-1β and an increase in Interferon-gamma (IFN-γ). nih.gov This strain-specific activity highlights the complex interaction between carvone and the immune system. nih.gov

Furthermore, the specific stereoisomers of carvone ((R)-carvone and (S)-carvone) exhibit different immunomodulatory activities, particularly in the context of allergic airway inflammation. mdpi.com In a murine model, (R)-carvone was shown to increase the production of the regulatory cytokine IL-10, which is associated with the suppression of allergic responses. mdpi.commdpi.com In contrast, (S)-carvone administration led to an increase in IFN-γ, a cytokine typically associated with a Th1 immune response. mdpi.com Other research has also indicated that carvone administration can increase the total count of white blood cells (WBC). researchgate.net

Table 1: Effects of Carvone on Cytokine Production in Murine Models

| Carvone Form/Model | Effect on Cytokine Levels | Observed Immunomodulatory Outcome | Reference |

|---|---|---|---|

| Carvone Inhalation (BALB/c Mice) | ↑ IL-1β, ↑ IL-6, ↑ TNF-α | Immunostimulatory | nih.gov |

| Carvone Inhalation (C57BL/6J Mice) | ↓ IL-1β, ↑ IFN-γ | Immunosuppressive | nih.gov |

| (R)-Carvone (Allergic Inflammation Model) | ↑ IL-10 | Anti-allergic / Regulatory | mdpi.com |

| (S)-Carvone (Allergic Inflammation Model) | ↑ IFN-γ | Shift towards Th1 response | mdpi.com |

Antiarthritic Activity

D-carvone has demonstrated significant antiarthritic activity in preclinical models, primarily through the modulation of inflammatory pathways and the reduction of oxidative stress. nih.govresearchgate.netsemanticscholar.org In studies using complete Freund's adjuvant (CFA)-induced arthritis in rats, oral administration of D-carvone was shown to effectively mitigate several key markers of the disease. nih.govmdpi.com

The antiarthritic mechanism of D-carvone is closely linked to its ability to suppress pro-inflammatory cytokines. nih.gov Research has shown that D-carvone treatment significantly reduces the elevated levels of TNF-α, IL-1β, and IL-6 in arthritic rats. mdpi.com This modulation of cytokines helps to alleviate the inflammatory cascade that leads to joint damage and pathology. nih.gov

Table 2: Research Findings on the Antiarthritic Activity of D-Carvone in CFA-Induced Arthritic Rats

| Parameter | Effect of D-Carvone Administration | Reference |

|---|---|---|

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significantly reduced levels | nih.govmdpi.com |

| Paw Swelling / Edema | Significantly reduced | nih.govsemanticscholar.org |

| White Blood Cells (WBC) | Reduced levels | nih.govnih.gov |

| Red Blood Cells (RBC) & Hemoglobin (Hb) | Improved levels | nih.govnih.gov |

| Oxidative Stress (Lipid Peroxidation) | Lowered levels | nih.govresearchgate.net |

| Antioxidant Status | Significantly elevated enzymatic and non-enzymatic antioxidants | nih.govresearchgate.net |

Metabolism and Pharmacokinetics of Carvone

In Vivo Metabolic Pathways

In vivo studies have identified the primary metabolic routes for carvone (B1668592), which involve oxidation and reduction reactions researchgate.netnih.gov.

Major Metabolites (e.g., Carvonic Acid, Dihydrocarvonic Acid, Uroterpenolone)

In humans, the major in vivo metabolites of both S-(+)- and R-(-)-carvone have been identified as dihydrocarvonic acid, carvonic acid, and uroterpenolone researchgate.netnih.govacs.org. These metabolites are formed through oxidative pathways involving the double bond in the side chain of the carvone molecule researchgate.netnih.gov.

Here is a table summarizing the major metabolites identified in human studies:

| Metabolite | Description |

| Dihydrocarvonic acid | α,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid |

| Carvonic acid | α-methylene-4-methyl-5-oxo-3-cyclohexene-1-acetic acid |

| Uroterpenolone | 5-(1,2-dihydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one |

Minor Metabolites (e.g., Carveol (B46549), Dihydrocarveol)

Minor metabolites of carvone identified in humans include the reduction products carveol and dihydrocarveol (B1210190) researchgate.netnih.govacs.org. Carveol is formed by the reduction of the ketone group in carvone wikipedia.org. Dihydrocarveol can be formed by the hydrogenation of the endocyclic double bond of carveol inchem.org.

Proposed Intermediates (e.g., 10-Hydroxycarvone)

10-Hydroxycarvone has been proposed as a metabolic intermediate in the metabolism of carvone in some species, such as rabbits researchgate.netnih.gov. However, 10-hydroxycarvone was not detected as a major metabolite in human studies, suggesting potential interspecies differences or more efficient further metabolism in humans leading to products like carvonic acid researchgate.netnih.govnih.govacs.org.

Stereospecificity in Metabolism of Enantiomers

Studies investigating the metabolism of the carvone enantiomers (S-(+)-carvone and R-(-)-carvone) in humans have indicated no significant differences in the major metabolic pathways or the resulting major metabolites researchgate.netnih.govacs.orgnih.gov. However, in vitro studies using rat and human liver microsomes have shown stereoselective biotransformation in the formation of carveol isomers nih.govoup.com. Specifically, 4R, 6S-(-)-carveol was formed from R-(-)-carvone, while 4S, 6S-(+)-carveol was produced from S-(+)-carvone nih.govoup.com. This suggests that while the major oxidative pathways may not be stereospecific in vivo in humans, the initial reduction of the ketone group can exhibit stereoselectivity depending on the enzyme system involved acs.orgnih.govoup.com.

Here is a table illustrating the stereoselective formation of carveol isomers in liver microsomes:

| Carvone Enantiomer | Metabolite Formed | Stereochemistry |

| R-(-)-carvone | Carveol | 4R, 6S-(-) |

| S-(+)-carvone | Carveol | 4S, 6S-(+) |

Data based on in vitro studies in rat and human liver microsomes. nih.govoup.com

Detoxification Mechanisms

Carvone undergoes detoxification through various mechanisms aimed at increasing its water solubility and facilitating excretion inchem.org.

Reduction of Ketone Group followed by Conjugation (e.g., Glucuronic Acid Conjugates)

A significant detoxification pathway for carvone involves the reduction of its ketone group to form the corresponding alcohol, carveol, or dihydrocarveol inchem.orgscbt.com. These alcohol metabolites can then undergo conjugation with endogenous compounds, primarily glucuronic acid inchem.orgscbt.comeuropa.eu. Glucuronide conjugates are more polar and readily excreted in urine inchem.orgacs.org. Glucuronic acid conjugates of carveol and dihydrocarveol have been detected in the urine of experimental animals inchem.orgscbt.com. While human studies have treated urine samples with glucuronidase and sulfatase assuming conjugation, quantitative data on conjugated forms are not always reported acs.orgnih.gov.

Other potential detoxification pathways include side-chain oxidation followed by conjugation and, to a lesser extent, glutathione (B108866) conjugation inchem.orgscbt.comakjournals.commedcraveonline.com.

Side-Chain Oxidation and Conjugation

Alicyclic ketones like carvone, which possess an alkyl or alkenyl side-chain, can undergo oxidation of this side-chain. inchem.orgscbt.com This oxidation yields polar metabolites. inchem.orgscbt.com These polar metabolites can then be conjugated, primarily with glucuronic acid or sulfate. inchem.orgscbt.com The resulting conjugates are subsequently excreted, predominantly in the urine and to a lesser extent in the faeces. inchem.orgscbt.com Studies in rabbits have shown that a racemic mixture of carvone undergoes side-chain oxidation. inchem.orgscbt.com In humans, oxidation of the double bond in the side chain is considered a major metabolic pathway for both S-(+)- and R-(-)-carvone. researchgate.neteuropa.eunih.govacs.org This oxidation can lead to the formation of metabolites such as α,4-dimethyl-5-oxo-3-cyclohexene-1-acetic acid (dihydrocarvonic acid), α-methylene-4-methyl-5-oxo-3-cyclohexene-1-acetic acid (carvonic acid), and 5-(1,2-dihydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one (uroterpenolone). researchgate.neteuropa.eunih.govacs.org

Glutathione Conjugation

Carvone, being an alpha,beta-unsaturated ketone, is predicted to undergo glutathione conjugation. inchem.org This process involves the reaction of carvone with glutathione, a tripeptide involved in detoxification. researchgate.netinchem.org While predicted, glutathione conjugation is generally considered a minor metabolic route for carvone due to its relatively low reactivity in vitro. inchem.org However, studies have shown that carvone can rapidly conjugate with glutathione even in the absence of glutathione S-transferase. inchem.orgscbt.com Carvone intake has also been associated with a decrease in glutathione content in various tissues, such as the liver, lung, and large-bowel mucosa in mice. inchem.orgscbt.com Treatment with carvone has been shown to increase the activity of glutathione S-transferase in certain tissues. scbt.com

Hydrogenation of Endocyclic Double Bonds

Hydrogenation of the endocyclic double bond is another metabolic pathway for carvone and its derivatives. In rabbits, carvone is metabolized by hydrogenation of the endocyclic double bond to produce 8-menthen-2-ol (dihydrocarveol). inchem.orgscbt.com Dihydrocarveol can be excreted unchanged. inchem.orgscbt.com Hydrogenation of a double bond, if present in a metabolite, can lead to the formation of a dihydro derivative. inchem.orgscbt.com Reduction of the ketone group in carvone yields carveol, which can then be converted to a glucuronic acid conjugate and excreted. inchem.orgscbt.com The glucuronic acid conjugate of dihydrocarveol has also been detected in the urine of rabbits. inchem.orgscbt.com

Absorption and Elimination Processes

Carvone is readily absorbed in animals after oral administration. researchgate.net It exhibits a low volume of distribution, and maximum plasma levels are typically reached relatively quickly, often within 30 minutes. researchgate.net Elimination of carvone appears to be rapid, with a reported half-life of less than 2 hours in animals. researchgate.net Within 24 hours, the primary urinary metabolites include hydroxylated carvone derivatives that have undergone reduction and oxidation, excreted either freely or as glucuronic acid conjugates, as well as carveol. researchgate.net The efficient excretion of these polar metabolites via the kidneys into the urine suggests that carvone is rapidly absorbed and metabolized into products that are efficiently eliminated. researchgate.net Carvone has also been detected unchanged in the urine of humans, suggesting direct excretion can also occur. inchem.orgscbt.com Based on its physicochemical properties, such as a log Kow of 2.74, L-carvone is unlikely to accumulate with intermittent exposure. europa.eunih.govbio-conferences.org L-carvone is expected to be absorbed after oral, inhalatory, and dermal exposure and to be widely distributed in the body. europa.eu In sheep, intramuscular L-carvone shows rapid absorption with peak concentrations reached within 12 to 15 minutes, relatively slow plasma elimination, and low tissue concentrations after 24 hours. avma.org

Chemical Synthesis and Derivatization of Carvone

Synthetic Routes and Methodologies for Carvone (B1668592) and its Enantiomers